molecular formula C20H19N3O5S B10877977 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

Cat. No.: B10877977
M. Wt: 413.4 g/mol
InChI Key: FVINMPXTCLMCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is a complex organic compound that integrates multiple functional groups, including oxo, benzothiazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by the introduction of the indole moiety through a series of condensation and cyclization reactions. The final step often involves the formation of the ester linkage under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiazole moieties.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings of the indole and benzothiazole.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction could produce alcohols

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in enzyme inhibition and receptor binding studies. It may be explored for its antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases like cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.

Mechanism of Action

The mechanism by which 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The benzothiazole and indole moieties can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
  • 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoate

Uniqueness

The uniqueness of 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] 2-(2,3-dioxoindol-1-yl)propanoate

InChI

InChI=1S/C20H19N3O5S/c1-11(23-14-8-4-2-6-12(14)17(25)18(23)26)19(27)28-10-16(24)22-20-21-13-7-3-5-9-15(13)29-20/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,21,22,24)

InChI Key

FVINMPXTCLMCGO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(=O)NC1=NC2=C(S1)CCCC2)N3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.